CK2 Kinase Inhibition: Triazolo-Scaffold Activity Gap vs. Pyrazolo Analog
In a systematic SAR study, 6-(tetrazol-5-yl)-7-amino-[1,2,4]triazolo[1,5-a]pyrimidines (series 10a–k) exhibited CK2 IC50 values >10 µM, whereas the corresponding 7-amino-pyrazolo[1,5-a]pyrimidines (series 2a–k) achieved nanomolar to low-micromolar inhibition, with the lead compound 2i (3-phenyl derivative) reaching an IC50 of 45 nM [1]. Although the target compound carries a 7-oxo rather than a 7-amino group, the triazolo core is shared, making the >200-fold activity differential a critical consideration for any application where CK2 engagement is desired—or must be avoided.
| Evidence Dimension | CK2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly determined; inferred from class data: >10 µM (triazolo series 10a–k) |
| Comparator Or Baseline | 3-Phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine (2i): IC50 = 45 nM |
| Quantified Difference | >200-fold weaker for triazolo scaffold |
| Conditions | In vitro CK2 kinase inhibition assay; recombinant CK2 holoenzyme; ATP concentration at Km |
Why This Matters
Procurement for CK2-targeted screening requires a scaffold with proven nanomolar potency; this compound is unlikely to serve as a viable CK2 hit unless the 7-oxo modification rescues activity, which remains untested.
- [1] Urakov, G. V.; Savateev, K. V.; Kotovskaya, S. K.; Rusinov, V. L.; Spasov, A. A. 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules 2022, 27 (24), 8697. View Source
